molecular formula C13H18N2O3S B7514381 2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone

2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone

Cat. No. B7514381
M. Wt: 282.36 g/mol
InChI Key: UKJCOLZGWISFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the family of piperazines. It is also known as TAK-659 and is used in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in regulating cellular processes, and their dysregulation can lead to various diseases, including cancer, inflammation, and autoimmune disorders. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a kinase that plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and antibody production. TAK-659 also inhibits other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T cell activation and cytokine production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of B cells and T cells and reduce the production of pro-inflammatory cytokines and chemokines. TAK-659 has also been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, TAK-659 has been shown to reduce the production of autoantibodies in autoimmune disorders.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a selective inhibitor of BTK and other kinases, which makes it a valuable tool for studying the role of these kinases in disease. TAK-659 has also shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and autoimmune disorders. However, TAK-659 has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its pharmacokinetic properties may vary depending on the administration route and dosage.

Future Directions

There are several future directions for the study of TAK-659. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders. Another direction is to study the effects of TAK-659 on other kinases and cellular processes. Additionally, the development of more potent and selective inhibitors of BTK and other kinases may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to give 4-(3-methylthiophene-2-carbonyl)piperazine. The final step involves the reaction of 4-(3-methylthiophene-2-carbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base to yield TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models as a potential therapeutic agent for various diseases. It has shown promising results as a kinase inhibitor in cancer, inflammation, and autoimmune disorders. In cancer, TAK-659 has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, TAK-659 has been shown to inhibit the activation of immune cells and reduce the production of autoantibodies.

properties

IUPAC Name

2-methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-3-8-19-12(10)13(17)15-6-4-14(5-7-15)11(16)9-18-2/h3,8H,4-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJCOLZGWISFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.